(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine

Description

Molecular Architecture

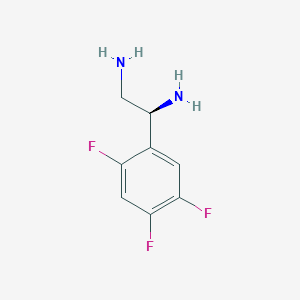

The compound’s structure consists of an ethane-1,2-diamine chain ($$ \text{NH}2\text{-CH}2\text{-CH}2\text{-NH}2 $$) with a 2,4,5-trifluorophenyl group attached to the first carbon. The phenyl ring’s fluorine atoms occupy the 2nd, 4th, and 5th positions, creating a meta- and para-substitution pattern that enhances electronic asymmetry (Figure 1). This arrangement influences the compound’s dipole moment, solubility in polar solvents, and reactivity in nucleophilic substitutions.

Table 1: Comparative Structural Features of Select Fluorinated Diamines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution Pattern |

|---|---|---|---|

| (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine | $$ \text{C}8\text{H}8\text{F}3\text{N}2 $$ | 190.17 | 2,4,5-Trifluorophenyl |

| 2,4,5-Trifluorobenzene-1,3-diamine | $$ \text{C}6\text{H}5\text{F}3\text{N}2 $$ | 162.11 | 2,4,5-Trifluorophenyl |

Stereochemical Configuration

The (1S) configuration at the chiral center (C1) confers enantiomeric specificity. Using the Cahn-Ingold-Prelog priority rules, the amine groups and fluorinated phenyl group establish an absolute configuration critical for interactions in asymmetric catalysis. Enantiomers of this compound exhibit distinct optical rotations and diastereomeric relationships with analogous diamines lacking fluorine substituents. For example, the (1R)-enantiomer would display opposite stereochemical behavior in chiral environments, impacting its utility in enantioselective synthesis.

Spectroscopic and Reactivity Profiles

- NMR Analysis : The $$ ^{19}\text{F} $$-NMR spectrum reveals three distinct fluorine signals corresponding to the 2-, 4-, and 5-positions, with coupling constants ($$ J $$) indicative of meta and para interactions.

- Reactivity : The primary amine groups participate in Schiff base formation, while the fluorine atoms facilitate electrophilic aromatic substitutions (e.g., nitration). The compound’s stability under acidic conditions ($$ \text{pH} < 3 $$) makes it suitable for use in catalytic cycles requiring proton donors.

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

(1S)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H9F3N2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2,8H,3,12-13H2/t8-/m1/s1 |

InChI Key |

JABXHLFVWSFRKY-MRVPVSSYSA-N |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)[C@@H](CN)N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Direct Amination of 2,4,5-Trifluorobenzene Derivatives

One common approach involves nucleophilic substitution or amination reactions where the ethane-1,2-diamine is coupled to a suitably activated trifluorophenyl derivative. This can be achieved through:

- Halogenated intermediates (e.g., 2,4,5-trifluorochlorobenzene) reacting with ethane-1,2-diamine under controlled conditions.

- Use of catalysts or base additives to promote selective substitution at the aromatic ring.

Industrial protocols often employ large-scale reactors with continuous flow systems to optimize yield and purity, minimizing racemization and side reactions.

Catalytic Asymmetric Synthesis via Aziridine Ring Opening

A highly efficient and stereoselective method for preparing chiral 1,2-diamines is the catalytic aminolysis of meso-aziridines , which can be adapted for (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine synthesis:

- Starting from a meso-aziridine bearing the trifluorophenyl substituent, a chiral catalyst such as a yttrium complex with a chiral phosphine oxide ligand is employed.

- The aziridine ring is opened by nucleophilic attack of an amine, yielding the chiral diamine with high enantioselectivity (83–96% ee) and excellent yields (94 to >99%).

- This method allows precise control over the stereochemistry, crucial for obtaining the (1S) enantiomer.

Multi-Step Synthesis Involving Intermediate Formation

Another approach involves multi-step synthesis:

- Preparation of an intermediate such as a trifluorophenyl-substituted aziridine or nitro-substituted aromatic compound.

- Subsequent reduction or substitution steps to introduce the diamine functionality.

- Use of reagents like lithium aluminum hydride for reductions or selective oxidants for functional group transformations.

This approach is more time-consuming but allows flexibility in modifying substituents or protecting groups to optimize yield and purity.

Reaction Conditions and Catalysts

Scalability and Industrial Considerations

- Industrial synthesis favors continuous flow reactors to improve reproducibility and scalability.

- Control of stereochemistry is maintained by using chiral catalysts or starting from chiral precursors.

- Purification often involves crystallization or chromatographic techniques to isolate the (1S) enantiomer with high optical purity.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct amination of trifluorobenzene derivatives | Straightforward coupling, uses commercial materials | Scalable, relatively simple | Moderate stereocontrol, possible side reactions |

| Catalytic asymmetric aziridine ring opening | High enantioselectivity, catalytic process | Excellent stereocontrol, high yield | Requires specialized catalysts, more complex setup |

| Multi-step synthesis via intermediates | Flexible functional group transformations | Allows structural modifications | Longer synthesis time, more purification steps |

Research Findings and Optimization

- Studies report that the catalytic asymmetric approach using chiral yttrium complexes yields the best combination of stereoselectivity and efficiency, making it the preferred method for preparing enantiomerically pure (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine.

- Optimization of reaction temperature and solvent choice is crucial to minimize racemization and maximize yield.

- Use of protecting groups on amine functionalities can improve selectivity in multi-step syntheses but adds complexity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine forms.

Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine exhibit potential anticancer activity. Studies on heterocyclic amines have shown that they can influence cellular mechanisms involved in cancer progression. The trifluorophenyl group may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Investigations into similar diamines have highlighted their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. This application is particularly relevant in the context of developing treatments for conditions such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine can be utilized in polymer synthesis. Its amine functional groups allow for the formation of polyurethanes and other polymeric materials with enhanced thermal stability and chemical resistance. These materials are valuable in applications ranging from coatings to biomedical devices .

Fluorinated Materials

The presence of trifluoromethyl groups in the compound contributes to its hydrophobic properties, making it suitable for applications in developing fluorinated materials. Such materials are often used in protective coatings and surfaces that require low friction and high durability .

Environmental Science

Pollutant Degradation

Research into the degradation of environmental pollutants has identified compounds with similar structures as effective agents for breaking down harmful substances. The unique electronic properties of (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine may facilitate reactions that lead to the detoxification of pollutants in soil and water .

Case Study 1: Anticancer Activity

A study conducted on a series of trifluorophenyl-substituted diamines demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation. This highlights the potential for (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine as a lead compound for further drug development.

Case Study 2: Polymer Development

In a recent project focused on developing high-performance polymers, (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine was incorporated into polyurethane formulations. The resulting polymers exhibited superior thermal stability and mechanical properties compared to traditional formulations.

Mechanism of Action

The mechanism of action of (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Fluorinated Aromatic Substitutions

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substitution Pattern : The 2,4,5-trifluorophenyl group in the target compound provides distinct electronic effects compared to 2,4,6-trifluorophenyl (B1). The asymmetric fluorine placement may enhance binding specificity in biological targets .

Comparison with Non-Fluorinated Diamines

Example: N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine Derivatives

- Applications : Used to synthesize piperazine-2,3-dione derivatives with anthelmintic activity .

- Lipophilicity: Fluorinated analogs like the target compound exhibit higher ClogP values (predicted >2.5) compared to non-fluorinated derivatives (ClogP ~1.8), enhancing membrane permeability .

Comparison with Propane-1,3-diamine Derivatives

- Cytotoxicity : Ethane-1,2-diamine derivatives (e.g., the target compound) generally show lower cytotoxicity compared to propane-1,3-diamine analogs. For example, propane-1,3-diamine derivatives exhibit IC₅₀ values <10 μM in some cell lines, whereas ethane-1,2-diamine derivatives are less toxic .

- Antimycobacterial Activity : Propane-1,3-diamine derivatives demonstrate superior MIC values (e.g., 0.5–2 μg/mL) but higher toxicity, suggesting a trade-off between efficacy and safety .

Mechanistic Insights

- Fluorine Effects: Fluorine atoms enhance metabolic stability and modulate pKa, which could improve oral bioavailability compared to non-fluorinated analogs .

Biological Activity

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 190.17 g/mol

- CAS Number : 1213478-95-5

The compound features a trifluorophenyl group attached to an ethane-1,2-diamine moiety, which contributes to its distinct chemical behavior and potential interactions with biological systems.

Synthesis Methods

Various synthetic routes have been explored for the preparation of (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity and yield. Advanced techniques such as continuous flow reactors are often employed to enhance efficiency.

Biological Activity Overview

The biological activity of (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine has been investigated in several studies focusing on its antibacterial and antifungal properties. The following subsections summarize key findings from recent research.

Antibacterial Activity

Studies have demonstrated that (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625–1250 µg/mL |

| Staphylococcus epidermidis | Significant activity |

| Enterococcus faecalis | 625 µg/mL |

| Pseudomonas aeruginosa | Excellent activity |

| Escherichia coli | No activity observed |

These findings indicate that the compound can effectively inhibit bacterial growth at relatively low concentrations, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine has shown promising antifungal activity against Candida albicans. Most synthesized derivatives in related studies exhibited significant antifungal effects, suggesting the compound's potential in treating fungal infections .

The exact mechanism by which (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine exerts its biological effects is still under investigation. However, it is believed that the trifluorophenyl group enhances binding affinity to specific molecular targets such as enzymes and receptors involved in bacterial and fungal metabolism. This selective binding may modulate biological pathways critical for the survival and proliferation of these microorganisms .

Case Study 1: Antibacterial Screening

A comprehensive study evaluated a series of synthesized compounds structurally related to (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine. The results indicated that compounds with similar structural motifs displayed varying degrees of antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed enhanced activity compared to their parent compound .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of various derivatives derived from (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine against Candida albicans. The study concluded that most derivatives exhibited significant antifungal activity with MIC values comparable to established antifungal agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine?

- Methodological Answer : The compound can be synthesized via reductive alkylation of ethylenediamine derivatives with fluorinated carbonyl compounds using sodium cyanoborohydride (NaBH3CN) as a reducing agent. For example, analogous syntheses involve reacting 2,4,5-trifluorophenyl ketones with ethylenediamine under controlled pH and temperature to yield the diamine backbone. Post-synthetic purification via column chromatography or recrystallization ensures enantiomeric purity .

Q. How is the stereochemical configuration of (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine determined?

- Methodological Answer : Chiral resolution techniques such as chiral HPLC or capillary electrophoresis are used to isolate the (1S)-enantiomer. Absolute configuration is confirmed via X-ray crystallography (using SHELX software for refinement ) and corroborated by H/F NMR spectroscopy. For instance, coupling constants and splitting patterns in NMR spectra distinguish enantiomers by their spatial arrangement .

Q. What safety protocols are essential when handling fluorinated ethanediamine derivatives in laboratory settings?

- Methodological Answer : Fluorinated diamines require strict safety measures due to potential toxicity and reactivity. Use fume hoods for synthesis, wear nitrile gloves, safety goggles, and lab coats. Avoid prolonged exposure to skin/eyes, and store in inert, airtight containers under nitrogen. Disposal must comply with federal/state regulations for halogenated amines, involving neutralization and incineration by certified facilities .

Advanced Research Questions

Q. How can computational tools like ClogP predict the lipophilicity and drug-likeness of fluorinated diamines?

- Methodological Answer : Computational models (e.g., ClogP, Molinspiration) calculate partition coefficients to assess lipophilicity, which correlates with membrane permeability. For fluorinated diamines, ClogP values >2 indicate enhanced lipid solubility, favoring blood-brain barrier penetration. These models also predict bioavailability by analyzing hydrogen bond donors/acceptors and polar surface area .

Q. What catalytic strategies enhance enantioselective synthesis of (1S)-configured ethanediamine derivatives?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) enables enantioselective reductive amination. For example, palladium-catalyzed hydrogenation of fluorinated imines with (R)-BINAP achieves >90% enantiomeric excess (ee). Kinetic resolution via lipase-mediated acylation further purifies the (1S)-enantiomer .

Q. What role do fluorinated diamines play in the coordination chemistry of transition metal complexes?

- Methodological Answer : The electron-withdrawing fluorine substituents enhance ligand field strength, stabilizing high-oxidation-state metal centers. For instance, platinum(IV) complexes with fluorinated ethanediamine ligands exhibit improved redox stability and catalytic activity in oxidation reactions. X-ray absorption spectroscopy (XAS) and cyclic voltammetry validate these effects .

Q. How do structural modifications (e.g., fluorine position) affect the biological activity of ethanediamine derivatives?

- Methodological Answer : Fluorine substitution at the 2,4,5-positions on the phenyl ring increases steric bulk and electron deficiency, enhancing receptor binding specificity. In vitro assays against parasitic targets (e.g., Fasciola hepatica) show that 2,4,5-trifluoro derivatives exhibit 3–5x higher inhibitory activity than non-fluorinated analogs. Dose-response curves and IC values quantify potency .

Q. What advanced analytical techniques overcome challenges in characterizing fluorinated diamines?

- Methodological Answer : High-resolution F NMR (470 MHz+) resolves overlapping signals from multiple fluorine atoms, while LC-MS/MS with electrospray ionization (ESI) confirms molecular weight and purity. For stereochemical analysis, vibrational circular dichroism (VCD) provides unambiguous enantiomer identification by correlating vibrational modes with handedness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.